6-Bromo-2-(carboxymethylthiomethyl)-3-(4'-(ethoxycarbonyl)phenyl)-4(3H)-quinazolinone
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Overview
Description
6-Bromo-2-(carboxymethylthiomethyl)-3-(4’-(ethoxycarbonyl)phenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(carboxymethylthiomethyl)-3-(4’-(ethoxycarbonyl)phenyl)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Bromine Atom: Bromination of the quinazolinone core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Carboxymethylthiomethyl Group:
Addition of the Ethoxycarbonyl Phenyl Group: The ethoxycarbonyl phenyl group can be introduced via esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(carboxymethylthiomethyl)-3-(4’-(ethoxycarbonyl)phenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted quinazolinones.
Scientific Research Applications
6-Bromo-2-(carboxymethylthiomethyl)-3-(4’-(ethoxycarbonyl)phenyl)-4(3H)-quinazolinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(carboxymethylthiomethyl)-3-(4’-(ethoxycarbonyl)phenyl)-4(3H)-quinazolinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(carboxymethylthiomethyl)-3-(4’-(methoxycarbonyl)phenyl)-4(3H)-quinazolinone
- 6-Bromo-2-(carboxymethylthiomethyl)-3-(4’-(methylcarbonyl)phenyl)-4(3H)-quinazolinone
Uniqueness
6-Bromo-2-(carboxymethylthiomethyl)-3-(4’-(ethoxycarbonyl)phenyl)-4(3H)-quinazolinone is unique due to the presence of the ethoxycarbonyl phenyl group, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications to explore new functionalities and activities.
Properties
CAS No. |
155104-11-3 |
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Molecular Formula |
C20H17BrN2O5S |
Molecular Weight |
477.3 g/mol |
IUPAC Name |
2-[[6-bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C20H17BrN2O5S/c1-2-28-20(27)12-3-6-14(7-4-12)23-17(10-29-11-18(24)25)22-16-8-5-13(21)9-15(16)19(23)26/h3-9H,2,10-11H2,1H3,(H,24,25) |
InChI Key |
PTWSRMIEXUYYDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CSCC(=O)O |
Origin of Product |
United States |
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